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Abstract

Palmatine is a protoberberine isoquinoline alkaloid found in a variety of medicinal plants, most
notably from the genera Coptis, Phellodendron, and Tinospora. For centuries, it has been a
cornerstone of traditional Asian medicine, employed for its therapeutic effects against jaundice,
liver ailments, inflammation, and dysentery.[1][2][3][4] Modern scientific investigation has
substantiated these traditional applications, revealing palmatine's broad spectrum of
pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, anticancer,
and metabolic regulatory properties.[5][6] This technical guide provides a comprehensive
overview of palmatine, detailing its ethnomedicinal background, mechanisms of action, and
therapeutic potential. It synthesizes quantitative data from key studies, outlines detailed
experimental protocols, and visualizes the principal signaling pathways modulated by this
multifaceted alkaloid, offering a valuable resource for researchers and drug development
professionals.

Introduction
Chemical Profile and Sources

Palmatine (IJUPAC Name: 2,3,9,10-Tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-
ium) is a quaternary isoquinoline alkaloid characterized by its protoberberine structure.[7] It is a
major bioactive constituent in numerous medicinal plants, including Coptis chinensis (Chinese
Goldthread), Phellodendron amurense (Amur Cork Tree), and Tinospora cordifolia.[1][2][7] Its
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presence as a primary component in these traditionally used herbs has made it a subject of
extensive pharmacological research.[1][3]

Traditional and Ethnomedicinal Significance

In traditional medical systems, particularly in Asia, palmatine-containing herbs have been
widely used to treat a variety of conditions.[2][3] Historical texts document their application for
jaundice, liver disorders, hypertension, and various inflammatory diseases such as tonsillitis,
enteritis, and dysentery.[2][4][7] The Chinese Pharmacopoeia lists it as a natural antibiotic,
highlighting its recognized anti-inflammatory and antibacterial properties.[2][8] Modern research
has validated these uses, linking them directly to palmatine's diverse pharmacological effects.

[2][5]

Pharmacological Properties and Mechanisms of
Action

Palmatine exhibits polypharmacological characteristics, acting on multiple molecular targets to
exert its therapeutic effects. This multi-target approach is central to its efficacy across a range
of complex diseases.[1][2]

Anti-inflammatory and Antioxidant Activity

Palmatine's therapeutic effects are strongly associated with its ability to modulate key
pathways involved in inflammation and oxidative stress.[1][2] It effectively reduces the
production of pro-inflammatory factors while simultaneously bolstering the body's antioxidant
defenses.[7][9]

Signaling Pathway: Inhibition of NF-kB and NLRP3 Inflammasome

A primary mechanism for palmatine's anti-inflammatory action is the inhibition of the NF-kB
signaling pathway.[1][10] In inflammatory models, palmatine prevents the phosphorylation and
degradation of IkBa, the inhibitor of NF-kB. This sequesters the NF-kB p65 subunit in the
cytoplasm, blocking its translocation to the nucleus and subsequent transcription of pro-
inflammatory cytokines like IL-1[3, IL-6, and TNF-a.[1][10] Furthermore, palmatine has been
shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate
immune response.[1][9]
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Caption: Palmatine's inhibition of the NF-kB and NLRP3 pathways.

Signaling Pathway: Activation of Nrf2/HO-1

Palmatine combats oxidative stress by activating the Nuclear factor erythroid 2-related factor 2
(Nrf2)/heme oxygenase-1 (HO-1) pathway.[1][11] Under normal conditions, Nrf2 is bound to
Keapl in the cytoplasm. Palmatine promotes the dissociation of Nrf2 from Keapl, allowing
Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE)
and initiates the transcription of antioxidant enzymes like HO-1, SOD, and CAT, thereby
enhancing cellular defense against oxidative damage.[11][12][13]
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Caption: Palmatine activates the Nrf2/HO-1 antioxidant pathway.

Table 1: Quantitative Data on Anti-inflammatory and Antioxidant Effects
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Model/Cell Parameter ) o
. Concentration Result Citation(s)
Line Measured
) Dose-dependent
LPS-induced IL-6 and IL-1(3 0.025-0.5 )
) downregulation [1]
Raw264.7 cells secretion mg/mL )
of cytokines
33.9% decrease
Palmitate- . in nitrite levels
) Nitrite
induced INS-1 ) 100 pg/mL compared to [14]
accumulation )
cells palmitate-treated
cells
ROS, MDA,
AB25-35-induced - Reduced levels
TNF-a, IL-1B, IL-  Not specified [11]
PC12 cells of all markers
. ROS, MDA,
AB25-35-induced N Reduced levels
) TNF-q, IL-1B, IL-  Not specified ) o [11]
AD mice 6 in brain tissue
. Increased activity
STZ-induced SOD, CAT, GSH 2 mg/kg for 90 o
of antioxidant [15]

diabetic rats activity days

enzymes

Neuroprotective Effects

Palmatine demonstrates significant potential for treating central nervous system disorders,
largely due to its ability to cross the blood-brain barrier.[1][2] Its neuroprotective actions are
multifaceted, targeting oxidative stress, neuroinflammation, apoptosis, and protein aggregation
associated with neurodegenerative diseases like Alzheimer's disease (AD).[1][11][16]

Signaling Pathway: Modulation of Autophagy and Apoptosis

Palmatine has been shown to induce autophagy, a cellular process for clearing damaged
organelles and aggregated proteins, by modulating the AMPK/mTOR signaling pathway.[1] In
models of AD, palmatine upregulates the expression of AMPK, Beclin-1, and LC3 while
suppressing mTOR, thereby enhancing autophagic clearance of neurotoxic amyloid-beta (Ap)
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plaques.[1] Concurrently, it provides anti-apoptotic effects by inhibiting the pro-apoptotic
Bax/Bcl-2 pathway, reducing neuronal cell death.[1][12]
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Caption: Palmatine modulates autophagy and apoptosis pathways.

Table 2: Quantitative Data on Neuroprotective Effects

Parameter . L
Model System Concentration Result Citation(s)
Measured
) ) Significantly
AB-transgenic C.  AB-induced
0.1 and 0.2 mM delayed the [17][18]

elegans paralysis ]
paralytic process

) Reduced
AB-transgenic C. N
ROS levels Not specified elevated ROS [18]
elegans
levels
Acetylcholinester . o
) - Inhibitory activity
In vitro assays ase (AChE) Not specified [71[19]
o demonstrated
activity
) Increased
AB25-35-induced . B )
Cell viability Not specified survival rate of [11]
PC12 cells
neuronal cells
o Effectively
Aluminium ) )
o Learning and improved
chloride-induced 10 and 20 mg/kg ) [20]
] memory learning and
mice
memory
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Anticancer Activity

Palmatine exhibits broad-spectrum anticancer activity against various human cancer cell lines.
[7] Its mechanisms include inducing cytotoxicity in tumor cells, suppressing metastasis, and
inhibiting angiogenesis, while showing dose-dependent safety.[1][7]

Signaling Pathway: Inhibition of PI3K/AKT

The PI3K/AKT pathway is a critical regulator of cell proliferation, survival, and growth, and its
overactivation is common in many cancers. Palmatine has been shown to exert its anticancer
effects by inhibiting this pathway.[21] By downregulating the phosphorylation of key proteins
like PI3K and AKT, palmatine disrupts downstream signaling, leading to decreased cancer cell
proliferation and induction of apoptosis.[21]
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Caption: Palmatine inhibits the pro-survival PI3BK/AKT pathway.

Table 3: Quantitative Data on Anticancer Effects
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Cell Line / Parameter Concentration L
Result Citation(s)
Model Measured | Dose
Breast Cancer o Dose-dependent
Cell viability 5.126 - 5.805 o
(MCF-7, T47D, inhibition of [22][23][24]
(I1C50) Hg/mL .
ZR-75-1) viability
Dose-dependent
4T1 Triple- reduction in
Negative Breast Tumor volume & tumor volume
) 1,5, 10 mg/kg ) [25]
Cancer (Mouse weight and weight; up to
Model) 66% growth
inhibition
Canine
- Tumor volume
Mammary Tumor Not specified
reduced to 68.15
(CMT-U27) Tumor volume (21-day [21]
mm? vs. 184.63
(Xenograft treatment) )
mm? in control
Model)
Concentration-
Ovarian Cancer ) dependent
Apoptosis 55-7.9uM ) ] [24]
(OVCAR-4) induction of
apoptosis

Metabolic Regulation (Antidiabetic Effects)

Palmatine has demonstrated significant potential in managing metabolic diseases, particularly
type 2 diabetes. It improves glucose homeostasis by enhancing insulin signaling and promoting
glucose uptake.[15][26]

Signaling Pathway: Modulation of Insulin Signaling (IRS-1/PISK/AKT/GLUT4)

In the context of insulin resistance, palmatine helps to rejuvenate the impaired insulin signaling
pathway.[26][27] It upregulates the gene expression of key components including Insulin
Receptor Substrate 1 (IRS-1), PI3K, and AKT2. This enhanced signaling cascade promotes the
translocation of Glucose Transporter 4 (GLUT4) to the cell membrane, facilitating increased
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Caption: Palmatine enhances the insulin signaling pathway.

Table 4: Quantitative Data on Antidiabetic Effects
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Parameter Dose | o
Model System . Result Citation(s)
Measured Concentration
Significant
STZ-induced Plasma blood 2 mg/kg for 90 decrease in 6]
diabetic rats glucose days blood glucose
levels
i Upregulation of
) Gene expression )
STZ-induced -~ all genes in the
) ) (IRS-1, PI3K, Not specified ) o ) [26][27]
diabetic rats insulin signaling
AKT2, GLUT4)
pathway
Highest
upregulation
L6 skeletal PI3K gene N among all tested
) Not specified ] ) [26]
muscle cells expression groups (including
metformin and
glimepiride)
Down-regulated
) Chaperone the expression of
STZ-induced ) 2 mg/kg for 12
) ) proteins (GRP78, stress-related [29]
diabetic rats weeks
CALR) chaperone
proteins

Methodologies and Experimental Protocols

The pharmacological evaluation of palmatine involves a range of standard and advanced

experimental techniques, from extraction and isolation to detailed in vitro and in vivo assays.

Extraction and Isolation Protocols
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Caption: General workflow for palmatine extraction and analysis.

Protocol 1: Ultrasound-Assisted Extraction (UAE) from Coptis chinensis[30]

o Preparation: Weigh 50 mg of powdered Coptis chinensis (passed through a 100-mesh

sieve).

e Solvent Addition: Add a deep eutectic solvent (DES), such as choline chloride/urea, at a

solid-to-liquid ratio of 1:30 (g/mL).

o Pre-treatment: Place the mixture in a 60°C water bath for 5 minutes, followed by vortexing

for 5 minutes.

 Ultrasonic Extraction: Subject the mixture to ultrasonic extraction for 30 minutes at 200 W

and 60°C.
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o Separation: Vortex the sample for 1 minute and centrifuge at 3000 rpm for 5 minutes to
separate the supernatant.

e Analysis: Analyze the supernatant containing the extracted palmatine using HPLC.
Protocol 2: Column Chromatography for Purification[31][32]

o Preparation: Dissolve the crude methanolic extract in methanol and adsorb it onto silica gel
by drying under a rotary evaporator.

o Column Packing: Prepare a glass column with a suitable stationary phase (e.g., Sephadex
LH-20 or silica gel).

o Loading: Transfer the silica-adsorbed extract to the top of the packed column.

o Elution: Elute the column with a gradient of solvents. A common mobile phase for Sephadex
is a methanol/water mixture (e.g., 50:50 v/v).

» Fraction Collection: Collect fractions sequentially and monitor them using Thin Layer
Chromatography (TLC) or HPLC.

« |solation: Combine fractions containing pure palmatine and concentrate to yield the isolated
compound.

In Vitro Experimental Protocols

Protocol 3: Cell Viability Assessment (MTT Assay)[19][23]

o Cell Seeding: Seed cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5
x 108 cells/well and culture for 24 hours.

o Treatment: Replace the medium with fresh medium containing various concentrations of
palmatine (e.g., 1 to 100 uM). Include untreated and vehicle controls.

 Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and
5% COa.
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MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) to each well and incubate for 1-4 hours to allow formazan crystal formation.

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to
dissolve the formazan crystals.

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a
microplate reader. Cell viability is calculated as a percentage relative to the untreated
control.

In Vivo Experimental Protocols

Protocol 4: Cancer Xenograft Mouse Model[21]

Cell Preparation: Culture cancer cells (e.g., CMT-U27) and harvest them during the
logarithmic growth phase. Resuspend the cells in a suitable medium like PBS or Matrigel.

Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).

Tumor Induction: Subcutaneously inject the cell suspension (e.g., 5 x 10° cells) into the flank
or mammary fat pad of each mouse.

Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 50-100
mma3).

Treatment: Randomize the mice into control and treatment groups. Administer palmatine
(e.g., via intraperitoneal injection) or a vehicle control daily or on a set schedule.

Monitoring: Measure tumor volume (using calipers) and body weight every few days for the
duration of the study (e.g., 21-28 days).

Endpoint Analysis: At the end of the study, sacrifice the animals, excise the tumors, and
weigh them. Tissues can be used for further analysis, such as histology (H&E staining) or
Western blotting to assess protein expression.

Pharmacokinetics and Toxicity
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Despite its significant therapeutic potential, the clinical application of palmatine is somewhat
limited by its low oral bioavailability.[33] Pharmacokinetic studies show that it undergoes
extensive first-pass metabolism, with glucuronidation and sulfation being the main metabolic
pathways.[5][6] While generally considered safe at therapeutic doses, some studies have noted
potential DNA toxicity at higher concentrations, indicating a need for careful dose optimization.

[5]16]

Conclusion and Future Directions

Palmatine is a pharmacologically versatile natural product that bridges traditional medicine
with modern therapeutic strategies.[1] Its multi-target action against key pathological pathways
in inflammation, neurodegeneration, cancer, and metabolic disorders provides a strong basis
for its development as a novel therapeutic agent.[1][2] Future research should focus on
overcoming its pharmacokinetic limitations. The development of advanced drug delivery
systems, such as nano-formulations, or structural modifications to enhance bioavailability could
unlock the full clinical potential of this promising alkaloid.[2][4] Furthermore, exploring
synergistic combinations with existing drugs may offer enhanced efficacy and broader
therapeutic applications.[2][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-
target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]

2. Frontiers | From traditional remedy to modern therapy: a comprehensive review of
palmatine’s multi-target mechanisms and ethnopharmacological potential [frontiersin.org]

3. Palmatine: A review of pharmacological properties and pharmacokinetics - PubMed
[pubmed.ncbi.nim.nih.gov]

4. From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-
target mechanisms and ethnopharmacological potential - PubMed [pubmed.ncbi.nlm.nih.gov]

5. cabidigitallibrary.org [cabidigitallibrary.org]

© 2025 BenchChem. All rights reserved. 13/16 Tech Support


https://www.benchchem.com/product/b190311?utm_src=pdf-body
https://www.researchgate.net/publication/335694675_Palmatine_A_review_of_pharmacological_properties_and_pharmacokinetics
https://www.cabidigitallibrary.org/doi/full/10.5555/20219905609
https://pubmed.ncbi.nlm.nih.gov/31051209/
https://www.cabidigitallibrary.org/doi/full/10.5555/20219905609
https://pubmed.ncbi.nlm.nih.gov/31051209/
https://www.benchchem.com/product/b190311?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12331620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12331620/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1624353/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1624353/full
https://pubmed.ncbi.nlm.nih.gov/40786032/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1624353/full
https://pubmed.ncbi.nlm.nih.gov/40786032/
https://www.benchchem.com/product/b190311?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12331620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12331620/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1624353/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1624353/full
https://pubmed.ncbi.nlm.nih.gov/31496018/
https://pubmed.ncbi.nlm.nih.gov/31496018/
https://pubmed.ncbi.nlm.nih.gov/40786032/
https://pubmed.ncbi.nlm.nih.gov/40786032/
https://www.cabidigitallibrary.org/doi/full/10.5555/20219905609
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

6. Palmatine: A review of its pharmacology, toxicity and pharmacokinetics - PubMed
[pubmed.ncbi.nim.nih.gov]

7. Palmatine - Wikipedia [en.wikipedia.org]

8. Famous Palmatine: Natural Antibiotic Alkaloid Benefits Company, Factory | Chenlv Herb
[chenluextracts.com]

9. researchgate.net [researchgate.net]
10. benchchem.com [benchchem.com]
11. mdpi.com [mdpi.com]

12. Palmatine Protects PC12 Cells and Mice from AB25-35-Induced Oxidative Stress and
Neuroinflammation via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nim.nih.gov]

13. Palmatine Protects against Cerebral Ischemia/Reperfusion Injury by Activation of the
AMPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

14. Anti-Inflammatory Activity of AF-13, an Antioxidant Compound Isolated from the Polar
Fraction of Allomyrina dichotoma Larva, in Palmitate-Induced INS-1 Cells [mdpi.com]

15. tandfonline.com [tandfonline.com]
16. benchchem.com [benchchem.com]

17. Neuroprotective Effects of Palmatine via the Enhancement of Antioxidant Defense and
Small Heat Shock Protein Expression in AB-Transgenic Caenorhabditis elegans - PMC
[pmc.ncbi.nlm.nih.gov]

18. Neuroprotective Effects of Palmatine via the Enhancement of Antioxidant Defense and
Small Heat Shock Protein Expression in A 3-Transgenic Caenorhabditis elegans - PubMed
[pubmed.ncbi.nim.nih.gov]

19. selleckchem.com [selleckchem.com]

20. "Neuroprotective effect of isolated palmatine from Tinospora cordifolia" by Kuntal Das, B.
Ratna et al. [digital.car.chula.ac.th]

21. Anti-cancer effect of palmatine through inhibition of the PI3K/AKT pathway in canine
mammary gland tumor CMT-U27 cells - PMC [pmc.ncbi.nim.nih.gov]

22. discovery.researcher.life [discovery.researcher.life]
23. researchgate.net [researchgate.net]
24. researchgate.net [researchgate.net]

25. Palmatine Modulates Triple Negative Mammary Carcinoma by Regulating the
Endogenous Function of P53, P21 and Mdm2. — Biomedical and Pharmacology Journal

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://pubmed.ncbi.nlm.nih.gov/31051209/
https://pubmed.ncbi.nlm.nih.gov/31051209/
https://en.wikipedia.org/wiki/Palmatine
https://www.chenluextracts.com/palmatine-product/
https://www.chenluextracts.com/palmatine-product/
https://www.researchgate.net/figure/The-anti-inflammatory-and-antioxidant-power-of-palmatine-A-Screening-for-protective_fig1_376244918
https://www.benchchem.com/pdf/A_Comprehensive_Technical_Guide_on_the_Anti_inflammatory_Properties_of_Palmatine_Chloride.pdf
https://www.mdpi.com/1420-3049/28/24/7955
https://pmc.ncbi.nlm.nih.gov/articles/PMC10745955/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10745955/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7981182/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7981182/
https://www.mdpi.com/2075-1729/11/6/470
https://www.mdpi.com/2075-1729/11/6/470
https://www.tandfonline.com/doi/full/10.2147/DDDT.S454091
https://www.benchchem.com/pdf/Neuroprotective_Effects_of_Palmatine_Chloride_A_Technical_Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8460366/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8460366/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8460366/
https://pubmed.ncbi.nlm.nih.gov/34567416/
https://pubmed.ncbi.nlm.nih.gov/34567416/
https://pubmed.ncbi.nlm.nih.gov/34567416/
https://www.selleckchem.com/products/palmatine.html
https://digital.car.chula.ac.th/tjps/vol47/iss1/13/
https://digital.car.chula.ac.th/tjps/vol47/iss1/13/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10601335/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10601335/
https://discovery.researcher.life/article/palmatine-a-bioactive-protoberberine-alkaloid-isolated-from-berberis-cretica-inhibits-the-growth-of-human-estrogen-receptor-positive-breast-cancer-cells-and-acts-synergistically-and-additively-with-doxorubicin/be02ac1b4f443a98bb2ff2a06acf2206
https://www.researchgate.net/publication/355372940_Palmatine_a_Bioactive_Protoberberine_Alkaloid_Isolated_from_Berberis_cretica_Inhibits_the_Growth_of_Human_Estrogen_Receptor-Positive_Breast_Cancer_Cells_and_Acts_Synergistically_and_Additively_with_Do
https://www.researchgate.net/figure/The-effect-of-palmatine-PLT-on-the-viability-of-human-breast-cancer-cell-lines-was_fig3_355372940
https://biomedpharmajournal.org/vol14no2/palmatine-modulates-triple-negative-mammary-carcinoma-by-regulating-the-endogenous-function-of-p53-p21-and-mdm2/
https://biomedpharmajournal.org/vol14no2/palmatine-modulates-triple-negative-mammary-carcinoma-by-regulating-the-endogenous-function-of-p53-p21-and-mdm2/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

[biomedpharmajournal.org]
e 26. mdpi.com [mdpi.com]

e 27. Comparative Studies of Palmatine with Metformin and Glimepiride on the Modulation of
Insulin Dependent Signaling Pathway In Vitro, In Vivo & Ex Vivo - PMC
[pmc.ncbi.nlm.nih.gov]

o 28. benthamdirect.com [benthamdirect.com]
e 29. benthamdirect.com [benthamdirect.com]

» 30. Effective Extraction of Palmatine and Berberine from Coptis chinensis by Deep Eutectic
Solvents-Based Ultrasound-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]

e 31. mdpi.com [mdpi.com]

o 32. Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro
Antioxidant Activity and In Silico Antidiabetic Activity Evaluation - PMC
[pmc.ncbi.nlm.nih.gov]

o 33. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [A Technical Guide to the Pharmacological Properties
and Traditional Uses of Palmatine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b190311#pharmacological-properties-and-traditional-
uses-of-palmatine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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